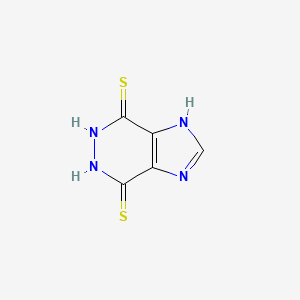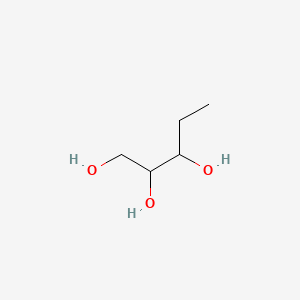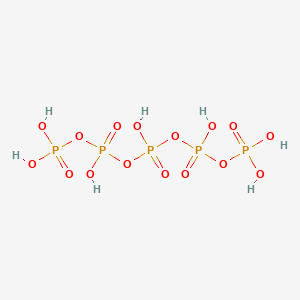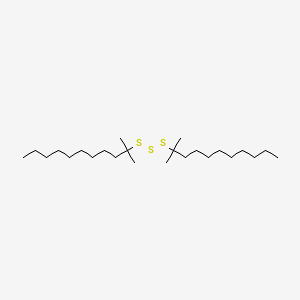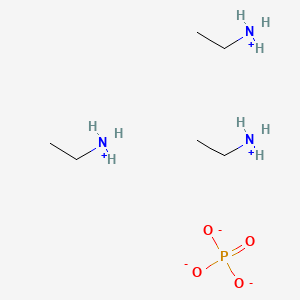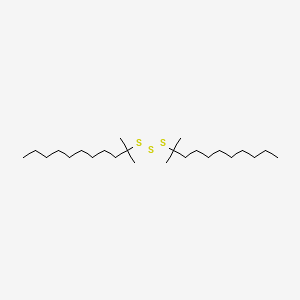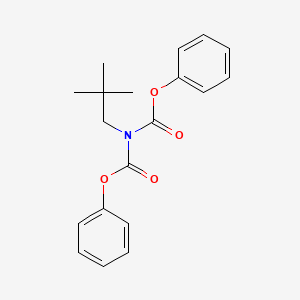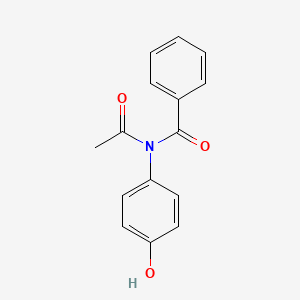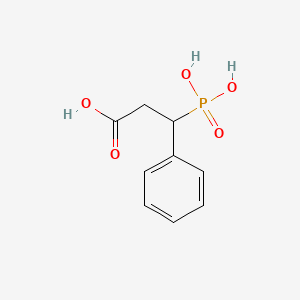
Diammonium europium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium europium pentanitrate is a chemical compound with the molecular formula EuH8N7O15. It is a coordination complex where europium is coordinated with nitrate ions and ammonium ions. Europium, a rare earth element, is known for its unique luminescent properties, making its compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diammonium europium pentanitrate typically involves the reaction of europium nitrate with ammonium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{Eu(NO}_3\text{)}_3 + 2\text{NH}_4\text{NO}_3 \rightarrow \text{(NH}_4\text{)}_2\text{Eu(NO}_3\text{)}_5 ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the dissolution of europium oxide in nitric acid to form europium nitrate, followed by the addition of ammonium nitrate. The solution is then evaporated to obtain the crystalline product.
Chemical Reactions Analysis
Types of Reactions: Diammonium europium pentanitrate undergoes various chemical reactions, including:
Oxidation: The europium ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state europium complexes.
Substitution: Ligand exchange reactions where nitrate ions can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state europium complexes.
Reduction: Lower oxidation state europium complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Diammonium europium pentanitrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other europium complexes.
Biology: Employed in bioimaging and as a luminescent probe due to its strong red luminescence.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the production of phosphors for display screens and lighting.
Mechanism of Action
The mechanism of action of diammonium europium pentanitrate primarily involves its luminescent properties. The europium ion in the compound absorbs energy and undergoes electronic transitions, resulting in the emission of light. This luminescence is due to the transitions between the 5D0 and 7FJ energy levels of europium. The compound’s luminescence can be enhanced by the presence of suitable ligands that facilitate energy transfer to the europium ion.
Comparison with Similar Compounds
Europium(III) nitrate (Eu(NO3)3): Similar in composition but lacks the ammonium ions.
Europium(III) chloride (EuCl3): Another europium complex with chloride ions instead of nitrate.
Europium(III) acetate (Eu(CH3COO)3): Contains acetate ions instead of nitrate.
Uniqueness: Diammonium europium pentanitrate is unique due to its specific coordination environment, which includes both ammonium and nitrate ions. This unique structure imparts distinct luminescent properties, making it valuable for applications requiring strong red luminescence.
Properties
CAS No. |
93918-78-6 |
|---|---|
Molecular Formula |
EuH8N7O15 |
Molecular Weight |
498.07 g/mol |
IUPAC Name |
diazanium;europium(3+);pentanitrate |
InChI |
InChI=1S/Eu.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI Key |
TWBSZKSLVYNASO-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


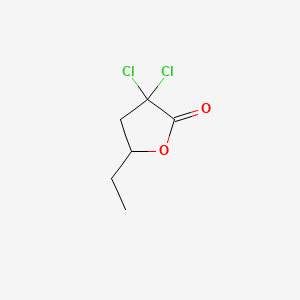
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
